molecular formula C28H30Br2N4O2 B12748518 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) CAS No. 102584-17-8

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide)

Cat. No.: B12748518
CAS No.: 102584-17-8
M. Wt: 614.4 g/mol
InChI Key: UTKRPWNAMQVETO-UHFFFAOYSA-N
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Description

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through imino and carbonyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 1,5-naphthalenediamine with 2,4-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often include:

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.

    Catalyst: A brominating agent like N-bromosuccinimide (NBS) to introduce the bromide ions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromide ions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: Aqueous NaOH or NH3 at elevated temperatures.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene and pyridine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted pyridinium compounds.

Scientific Research Applications

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    DNA Intercalation: The planar naphthalene core can insert between DNA base pairs, disrupting the helical structure and affecting replication and transcription processes.

    Enzyme Inhibition: The pyridinium units can interact with enzyme active sites, inhibiting their catalytic activity.

    Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
  • 1,1’-(1,4-Phenylenebis(methylene))bis(2,4-dimethylpyridinium bromide)
  • 1,1’-(1,5-Naphthylenebis(methylene))bis(pyridin-1-ium) dibromide

Uniqueness

This detailed article provides a comprehensive overview of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102584-17-8

Molecular Formula

C28H30Br2N4O2

Molecular Weight

614.4 g/mol

IUPAC Name

2-(2,4-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,4-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide

InChI

InChI=1S/C28H28N4O2.2BrH/c1-19-11-13-31(21(3)15-19)17-27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)18-32-14-12-20(2)16-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H

InChI Key

UTKRPWNAMQVETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=C(C=C4)C)C)C.[Br-].[Br-]

Origin of Product

United States

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